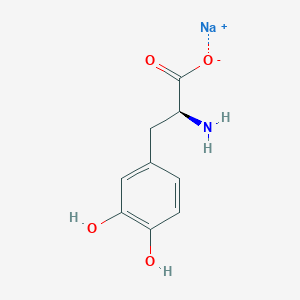
L-DOPA (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-DOPA (sodium), also known as levodopa, is a naturally occurring amino acid derivative of L-tyrosine. It is widely recognized for its role as a precursor to dopamine, a critical neurotransmitter in the brain. L-DOPA (sodium) is primarily used in the treatment of Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain . This compound can cross the blood-brain barrier, where it is converted into dopamine, thereby alleviating the symptoms of Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
L-DOPA (sodium) can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the asymmetric hydrogenation of L-tyrosine . This process typically requires the use of metal catalysts, such as rhodium complexes, under high pressure and temperature conditions . Another method involves the enzymatic conversion of L-tyrosine using tyrosine phenol-lyase or tyrosinase .
Industrial Production Methods
Industrial production of L-DOPA (sodium) often employs microbial fermentation techniques. For example, the bacterium Erwinia herbicola can be used to produce L-DOPA from catechol through fermentation . Additionally, electroenzymatic conversion systems have been developed to enhance the efficiency of L-DOPA production .
化学反应分析
Types of Reactions
L-DOPA (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: L-DOPA can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.
Reduction: L-DOPA can be reduced to form dopamine, which is catalyzed by the enzyme aromatic L-amino acid decarboxylase.
Substitution: L-DOPA can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products
The major products formed from these reactions include dopamine, dopaquinone, and various substituted derivatives of L-DOPA .
科学研究应用
L-DOPA (sodium) has a wide range of scientific research applications across various fields:
作用机制
L-DOPA (sodium) exerts its effects primarily through its conversion to dopamine in the brain . Once administered, L-DOPA crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine . This increase in dopamine levels helps to alleviate the motor symptoms associated with Parkinson’s disease . Additionally, L-DOPA can modulate various signaling pathways and interact with dopamine receptors to exert its therapeutic effects .
相似化合物的比较
L-DOPA (sodium) can be compared to other dopamine precursors and analogs, such as:
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor that prolongs the half-life of L-DOPA by preventing its breakdown.
Tolcapone: Another COMT inhibitor with a similar mechanism of action to entacapone.
L-DOPA (sodium) is unique in its ability to cross the blood-brain barrier and directly increase dopamine levels in the brain, making it the most effective treatment for Parkinson’s disease .
属性
分子式 |
C9H10NNaO4 |
|---|---|
分子量 |
219.17 g/mol |
IUPAC 名称 |
sodium;(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1 |
InChI 键 |
LRRQZAXMUDRSPC-RGMNGODLSA-M |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)[O-])N)O)O.[Na+] |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])N)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















